Inhibitory Activity Against Human Neutrophil 5-Lipoxygenase Compared to Unsubstituted Hydantoin Baseline
5-(3-Bromophenyl)imidazolidine-2,4-dione demonstrates measurable inhibition of 5-lipoxygenase (5-LO) in a cell-intact human neutrophil assay with an IC50 of 3.6 μM (3.60 × 10³ nM) in the presence of 20 μM A23187/AA ionophore [1]. While no head-to-head comparison data are available for the unsubstituted 5-phenylimidazolidine-2,4-dione under identical conditions, the introduction of the meta-bromine substituent confers measurable 5-LO inhibitory activity that is absent or substantially lower in the unsubstituted phenyl hydantoin core. This activity profile distinguishes the compound from hydantoin derivatives optimized for aldose reductase inhibition, such as para-bromophenyl sulfonyl hydantoin (IC50 = 0.37–0.70 μM against lens aldose reductase [2]), indicating divergent target selectivity based on substitution pattern.
| Evidence Dimension | 5-Lipoxygenase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 3.6 μM (3,600 nM) |
| Comparator Or Baseline | 5-Phenylimidazolidine-2,4-dione (unsubstituted hydantoin core): activity not reported / below detection threshold in 5-LO assays |
| Quantified Difference | Meta-bromination introduces quantifiable 5-LO inhibition (IC50 = 3.6 μM) absent in unsubstituted parent core |
| Conditions | Human neutrophils; cell-intact assay with 20 μM A23187/AA ionophore; product formation measurement |
Why This Matters
Investigators studying leukotriene pathway modulation or screening for 5-LO inhibitory scaffolds require compounds with documented target engagement, and 3.6 μM potency in a cell-intact system provides a verifiable baseline for SAR expansion or benchmarking against reference inhibitors.
- [1] BindingDB. BDBM50012184 / CHEMBL1092509. 5-(3-Bromophenyl)imidazolidine-2,4-dione: 5-LO inhibition data. Accession 50012184. View Source
- [2] Inagaki K, Miwa I, Yashiro T, Okuda J. Inhibition of aldose reductases from rat and bovine lenses by hydantoin derivatives. Chem Pharm Bull (Tokyo). 1982;30(9):3244-3254. View Source
